molecular formula C21H17BrN2O2S2 B12019179 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 617697-75-3

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one

Cat. No.: B12019179
CAS No.: 617697-75-3
M. Wt: 473.4 g/mol
InChI Key: NSCNGPBRNFNAOU-ZCXUNETKSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by its complex structure, which includes a brominated indolinone moiety and a thioxothiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: The indolinone core is synthesized by reacting 5-bromo-1-ethylindoline-2,3-dione with an appropriate nucleophile under controlled conditions.

    Formation of the Thioxothiazolidinone Ring: The thioxothiazolidinone ring is formed by reacting the indolinone intermediate with a thioamide and a suitable base.

    Final Coupling Reaction: The final step involves coupling the indolinone-thioxothiazolidinone intermediate with a phenethyl group under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides, with catalysts like palladium or copper.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular pathways involved in cell proliferation, making it a potential anticancer agent. Additionally, the compound’s unique structure allows it to interact with various molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Uniqueness

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its phenethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for medicinal chemistry and material science applications. Additionally, the presence of the bromine atom in the indolinone moiety allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

617697-75-3

Molecular Formula

C21H17BrN2O2S2

Molecular Weight

473.4 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17BrN2O2S2/c1-2-23-16-9-8-14(22)12-15(16)17(19(23)25)18-20(26)24(21(27)28-18)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3/b18-17-

InChI Key

NSCNGPBRNFNAOU-ZCXUNETKSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O

Origin of Product

United States

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